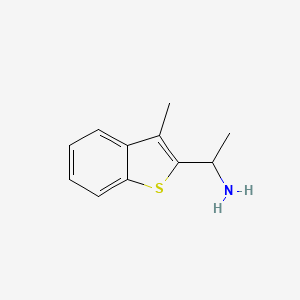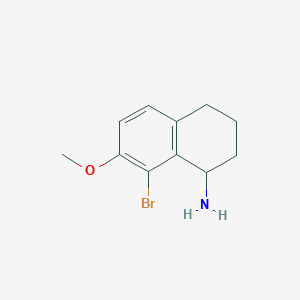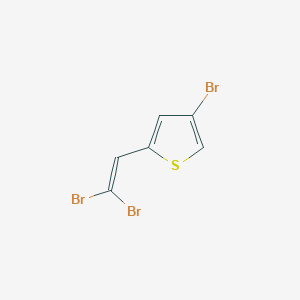
4-Bromo-2-(2,2-dibromoethenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2,2-dibromoethenyl)thiophene is a chemical compound with the molecular formula C6H3Br3S and a molecular weight of 346.87 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a dibromoethenyl group. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 4-Bromo-2-(2,2-dibromoethenyl)thiophene involves several steps and specific reaction conditionsThe reaction typically requires the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective substitution of the desired positions on the thiophene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-2-(2,2-dibromoethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms or the reduction of the dibromoethenyl group.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2,2-dibromoethenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2,2-dibromoethenyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-Bromo-2-(2,2-dibromoethenyl)thiophene can be compared with other thiophene derivatives, such as:
- 2-Bromo-5-(2,2-dibromoethenyl)thiophene
- 3-Bromo-4-(2,2-dibromoethenyl)thiophene
- 2,5-Dibromo-3-(2,2-dibromoethenyl)thiophene
These compounds share similar structural features but differ in the position and number of bromine atoms on the thiophene ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H3Br3S |
|---|---|
Peso molecular |
346.87 g/mol |
Nombre IUPAC |
4-bromo-2-(2,2-dibromoethenyl)thiophene |
InChI |
InChI=1S/C6H3Br3S/c7-4-1-5(10-3-4)2-6(8)9/h1-3H |
Clave InChI |
SKEJAYFILBSZBS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


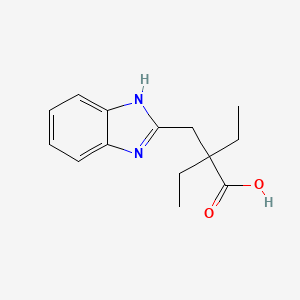
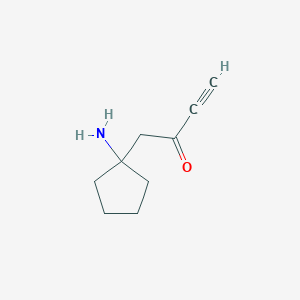
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
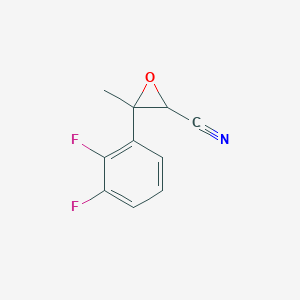
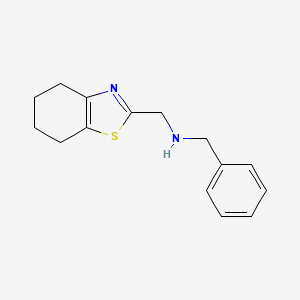

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)

![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
